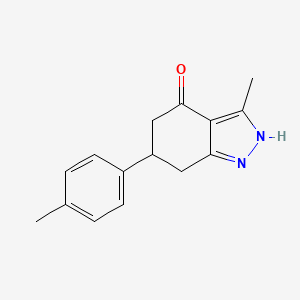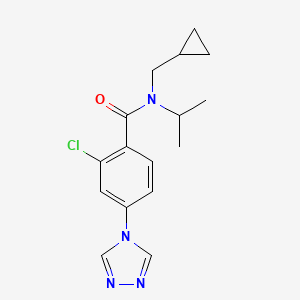![molecular formula C25H21N3O6 B5298038 benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate](/img/structure/B5298038.png)
benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate, also known as BNBAG, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. BNBAG is a derivative of glycine and has been extensively studied for its biological activity and mechanism of action.
Mechanism of Action
The mechanism of action of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell proliferation and survival. benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate may alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its antiproliferative and pro-apoptotic effects, benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This may be due to its ability to inhibit the activity of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate is its potent anticancer activity, which makes it a promising candidate for drug development. benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate is also relatively easy to synthesize, and can be produced in large quantities. However, there are also some limitations associated with the use of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate may have off-target effects that could complicate the interpretation of experimental data.
Future Directions
There are several future directions for research on benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate. One area of interest is the development of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate-based anticancer drugs. Further studies are needed to optimize the synthesis of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate and to identify the most promising derivatives for drug development. Another area of interest is the elucidation of the mechanism of action of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate, which could provide insights into the development of novel cancer therapies. Additionally, further studies are needed to investigate the potential applications of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate in other areas of biomedical research, such as neurodegenerative diseases and inflammatory disorders.
Synthesis Methods
The synthesis of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate involves a multi-step process that starts with the reaction of benzyl glycinate with benzoyl chloride to form benzyl N-benzoyl glycinate. This intermediate product is then reacted with 3-nitrophenylacrylic acid to produce benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate. The synthesis of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate has been optimized to improve yield and purity, and various modifications to the synthesis method have been proposed in the literature.
Scientific Research Applications
Benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate has been investigated for its potential applications in a wide range of scientific research areas, including cancer research, neuroscience, and drug discovery. One of the most promising applications of benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate is in the development of novel anticancer drugs. Studies have shown that benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further drug development.
properties
IUPAC Name |
benzyl 2-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c29-23(34-17-18-8-3-1-4-9-18)16-26-25(31)22(27-24(30)20-11-5-2-6-12-20)15-19-10-7-13-21(14-19)28(32)33/h1-15H,16-17H2,(H,26,31)(H,27,30)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZIAKIAFLKRJQ-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-{(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}glycinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(9-methyl-9H-carbazol-3-yl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5297955.png)
![2-methyl-5-[1-(2-oxobutanoyl)piperidin-3-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5297959.png)

![1-(4-fluorobenzyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5297963.png)
![methyl 2-({2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5297967.png)
![1,9-dimethyl-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5297979.png)
![4-oxo-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5297982.png)
![1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5297985.png)
![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N,N-diethylacetamide](/img/structure/B5297999.png)
![1-ethyl-N-{2-[(2-fluoro-4-methylphenyl)amino]-1-methyl-2-oxoethyl}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5298006.png)

![N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5298043.png)
![ethyl 4-{4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5298045.png)
![3-(2,4-dichlorophenyl)-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)acrylamide](/img/structure/B5298046.png)